Cas no 899213-09-3 (7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

7-Chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a chromeno-pyrimidinone core with chloro and p-tolyl substituents. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The chloro group enhances reactivity for further functionalization, while the aromatic methylphenyl moiety may influence binding affinity in target interactions. Its fused ring system offers rigidity, which can be advantageous in drug design for improving selectivity and stability. The compound’s synthetic versatility makes it a valuable intermediate for exploring structure-activity relationships in pharmaceutical research. Analytical characterization confirms high purity, ensuring reproducibility in experimental applications.
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one structure
899213-09-3 structure
Product name:7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
CAS No:899213-09-3
MF:C18H13ClN2O2
MW:324.761023283005
CID:6129970
PubChem ID:7120020

7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
    • 7-chloro-2-(4-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
    • 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
    • CCG-160454
    • 899213-09-3
    • F1603-0350
    • AKOS001885843
    • Inchi: 1S/C18H13ClN2O2/c1-10-2-4-11(5-3-10)16-20-17(22)14-9-12-8-13(19)6-7-15(12)23-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22)
    • InChI Key: LGVYYQDGDZYXML-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C)C=C2)NC(=O)C2CC3=C(OC=2N=1)C=CC(Cl)=C3

Computed Properties

  • Exact Mass: 324.0665554g/mol
  • Monoisotopic Mass: 324.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7Ų
  • XLogP3: 3.7

7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1603-0350-5μmol
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1603-0350-20mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1603-0350-5mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1603-0350-10mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1603-0350-2μmol
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1603-0350-15mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1603-0350-10μmol
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1603-0350-1mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1603-0350-3mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1603-0350-2mg
7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
899213-09-3 90%+
2mg
$59.0 2023-05-17

Additional information on 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one

Professional Introduction to Compound with CAS No. 899213-09-3 and Product Name: 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

The compound with the CAS number 899213-09-3 and the product name 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the chromeno[2,3-d]pyrimidine class, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of a chloro substituent at the 7-position and a methylphenyl group at the 2-position enhances its pharmacological profile, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of chromeno[2,3-d]pyrimidine derivatives in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural framework of this particular compound allows for interactions with various biological targets, which is crucial for developing novel therapeutic agents. The chloro and methylphenyl substituents play a pivotal role in modulating the compound's binding affinity and selectivity towards these targets.

In the realm of anticancer research, chromeno[2,3-d]pyrimidine derivatives have shown remarkable promise. The 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one compound has been investigated for its potential to inhibit the growth of various cancer cell lines. Preliminary in vitro studies suggest that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The chloro substituent is believed to enhance the compound's ability to interact with enzymes such as kinases, which are often overexpressed in cancer cells.

Moreover, the methylphenyl group at the 2-position contributes to the compound's overall pharmacokinetic properties. This substituent can influence solubility, metabolic stability, and distribution within the body. By optimizing this part of the molecule, researchers aim to improve the bioavailability and reduce potential side effects associated with similar compounds. The combination of these structural features makes 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one a compelling candidate for further development.

Recent advances in computational chemistry have also played a crucial role in understanding the mechanism of action of this compound. Molecular docking studies have been conducted to predict how 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one interacts with biological targets such as enzymes and receptors. These studies provide valuable insights into the compound's binding affinity and selectivity, which are essential for designing more effective therapeutic agents.

In addition to its anticancer potential, this compound has shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By targeting inflammatory pathways, 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one may help mitigate symptoms associated with these conditions.

The development of new drugs often involves a multi-step synthesis process. The synthesis of 7-chloro-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one requires careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies to construct this complex heterocyclic framework. These strategies include cyclization reactions and functional group transformations that are well-suited for creating the desired chromeno[2,3-d]pyrimidine core.

Once synthesized, the compound undergoes rigorous testing to evaluate its safety and efficacy. Preclinical studies are conducted to assess its pharmacological properties in animal models. These studies provide critical data on dosage requirements, toxicity profiles, and potential side effects before human trials can begin.

The integration of cutting-edge technologies has further enhanced our understanding of this compound's potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity. Additionally, high-performance liquid chromatography (HPLC) has been used to purify and analyze samples throughout the synthesis process.

The future prospects for 7-chloro-2-(4-methylphenyl)-3H, Hchromeno[ [ ]d ,,

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